N-(4-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of benzodioxepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxepine Core: The benzodioxepine core can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Fluoromethylphenyl Group: The fluoromethylphenyl group can be attached through a nucleophilic substitution reaction using a fluoromethylphenyl halide and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under amide coupling conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
N-(4-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other similar compounds, such as:
N-(4-fluoro-2-methylphenyl)acetamide: Shares the fluoromethylphenyl group but lacks the benzodioxepine core and methoxy group.
8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine: Contains the benzodioxepine core and methoxy group but lacks the fluoromethylphenyl and carboxamide groups.
N-(4-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: Similar structure but lacks the methoxy group.
Properties
Molecular Formula |
C18H18FNO4 |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide |
InChI |
InChI=1S/C18H18FNO4/c1-11-8-12(19)4-5-14(11)20-18(21)13-9-16-17(10-15(13)22-2)24-7-3-6-23-16/h4-5,8-10H,3,6-7H2,1-2H3,(H,20,21) |
InChI Key |
KMWVZQJUSMVNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC3=C(C=C2OC)OCCCO3 |
Origin of Product |
United States |
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